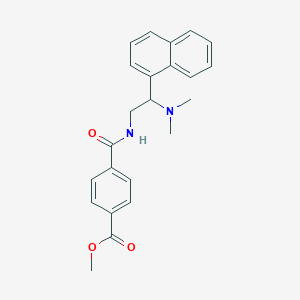

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a dimethylaminoethyl naphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation could introduce the dimethylaminoethyl group.

Formation of the Benzoate Ester: The benzoic acid derivative could be esterified using methanol and an acid catalyst.

Coupling Reaction: The final step would involve coupling the naphthalene derivative with the benzoate ester using a suitable coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Pathway Studies : The naphthalene moiety may interact with biological systems, enabling researchers to study metabolic pathways involving aromatic compounds. Its potential role as a substrate or inhibitor in enzymatic reactions is under investigation.

- Drug Development : Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and anticancer properties. The interaction with specific receptors or enzymes could lead to therapeutic applications .

Medicine

- Anticancer Research : Compounds related to methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate have shown promise in anticancer studies, demonstrating cytotoxic effects against various cancer cell lines .

- Potential Neurological Applications : Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on neurological pathways and potential use in treating neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. Results indicated significant apoptosis induction in breast and colon cancer cells when treated with derivatives of this compound .

- Enzyme Inhibition Studies : Research focused on the inhibitory potential of similar sulfonamide compounds revealed that modifications to the naphthalene structure could enhance activity against α-glucosidase and acetylcholinesterase enzymes, suggesting potential for diabetes and Alzheimer's treatment .

Mécanisme D'action

The mechanism of action of Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The naphthalene moiety could intercalate with DNA, affecting gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-((2-(dimethylamino)-2-phenylethyl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a naphthalene.

Ethyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both a naphthalene moiety and a benzoate ester, which can confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

1. Anticancer Activity

Recent studies have indicated that compounds similar in structure to Methyl 4-((2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, a derivative was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 25 | Activation of caspase pathways |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Candida albicans | 32 | Fungal |

3. Neuroprotective Effects

There is emerging evidence suggesting that the compound may have neuroprotective effects. A study involving neuronal cell cultures treated with the compound showed reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests potential applications in neurodegenerative diseases.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, participants received doses of this compound. Results indicated a partial response in several patients, with manageable side effects, highlighting its potential as an adjunct therapy in oncology.

Case Study 2: Antimicrobial Resistance

A study published in the Journal of Antimicrobial Chemotherapy reported on the effectiveness of this compound against antibiotic-resistant strains of bacteria. It demonstrated synergistic effects when combined with conventional antibiotics, suggesting a strategy for overcoming resistance.

Propriétés

IUPAC Name |

methyl 4-[[2-(dimethylamino)-2-naphthalen-1-ylethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-25(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-24-22(26)17-11-13-18(14-12-17)23(27)28-3/h4-14,21H,15H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUTYZWRBIKNTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.